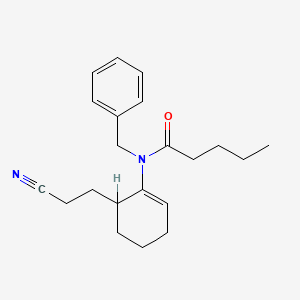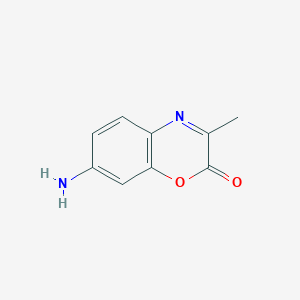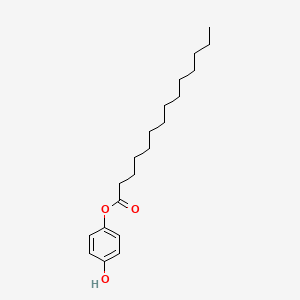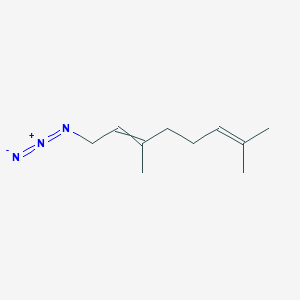
4-(Diethylamino)pyridine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)pyridine-2,6-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a diethylamino group at the 4-position and carboxylic acid groups at the 2 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylpyridine derivatives. Another method includes the oxidation of furan-2-yl substituents in the 2,6-positions of pyridine . The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-(Diethylamino)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can produce alcohols or amines.
科学的研究の応用
4-(Diethylamino)pyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4-(Diethylamino)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid): Similar in structure but lacks the diethylamino group.
2,4-Pyridinedicarboxylic Acid: Another isomer with carboxylic acid groups at different positions.
Quinolinic Acid (2,3-Pyridinedicarboxylic Acid): Differently substituted pyridine derivative.
Uniqueness
4-(Diethylamino)pyridine-2,6-dicarboxylic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other pyridine derivatives may not be suitable.
特性
CAS番号 |
85238-98-8 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
4-(diethylamino)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-3-13(4-2)7-5-8(10(14)15)12-9(6-7)11(16)17/h5-6H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
BKRJUUQQWPLBKU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=NC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)




![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)

![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
